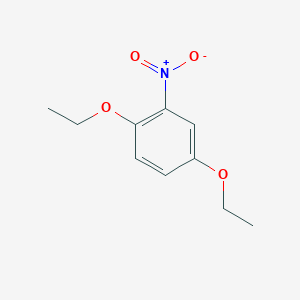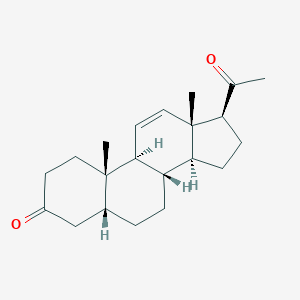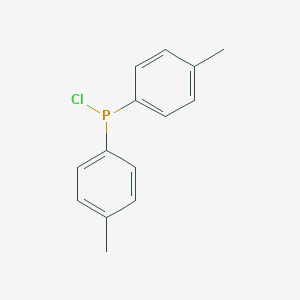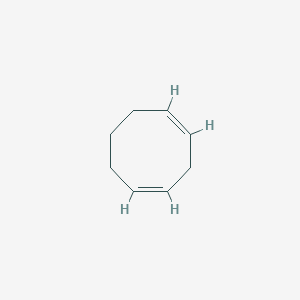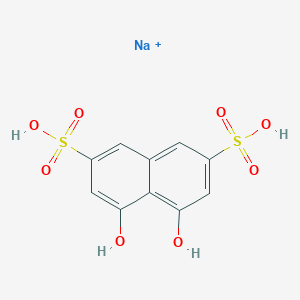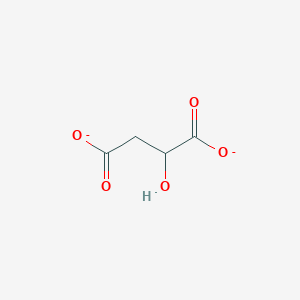
N-(Benzylideneamino)-4-methoxy-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzylideneamino)-4-methoxy-benzamide, also known as BAMBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BAMBA belongs to the class of Schiff bases and has a molecular formula of C15H14N2O2.
Mechanism of Action
The mechanism of action of N-(Benzylideneamino)-4-methoxy-benzamide is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by modulating various signaling pathways, such as the PI3K/Akt pathway and the NF-κB pathway. This compound has also been shown to interact with various enzymes, such as acetylcholinesterase and tyrosinase, which are involved in Alzheimer's disease and melanogenesis, respectively.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In Alzheimer's disease research, this compound has been shown to inhibit the formation of amyloid beta peptides by inhibiting the activity of β-secretase. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity by activating the PI3K/Akt pathway.
Advantages and Limitations for Lab Experiments
N-(Benzylideneamino)-4-methoxy-benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent therapeutic effects in various fields. However, this compound also has some limitations. It is not highly water-soluble, which may limit its bioavailability and efficacy in vivo. Additionally, this compound may exhibit cytotoxicity at high concentrations, which may limit its therapeutic potential.
Future Directions
Several future directions for N-(Benzylideneamino)-4-methoxy-benzamide research can be identified. Firstly, more studies are needed to elucidate the mechanism of action of this compound, particularly in cancer research. Secondly, studies are needed to improve the water-solubility and bioavailability of this compound, which may enhance its therapeutic potential. Thirdly, more studies are needed to investigate the safety and efficacy of this compound in vivo, particularly in animal models. Finally, studies are needed to explore the potential of this compound in other therapeutic areas, such as neurodegenerative diseases and skin disorders.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. This compound exhibits potent anticancer, anti-Alzheimer's, and anti-diabetic activities, and has several advantages for lab experiments. However, this compound also has some limitations, such as poor water-solubility and cytotoxicity at high concentrations. Further research is needed to fully elucidate the mechanism of action of this compound and to explore its potential in other therapeutic areas.
Synthesis Methods
N-(Benzylideneamino)-4-methoxy-benzamide can be synthesized by the condensation reaction between 4-methoxy-benzoic acid and benzylideneaniline in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol, under reflux conditions. The resulting product is then purified by recrystallization to obtain pure this compound.
Scientific Research Applications
N-(Benzylideneamino)-4-methoxy-benzamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In Alzheimer's disease research, this compound has been studied for its ability to inhibit the formation of amyloid beta peptides, which are associated with the development of Alzheimer's disease. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity in diabetic mice.
properties
CAS RN |
51651-81-1 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C15H14N2O2/c1-19-14-9-7-13(8-10-14)15(18)17-16-11-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18)/b16-11+ |
InChI Key |
XHYYXBAFSXMSKM-LFIBNONCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2 |
SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



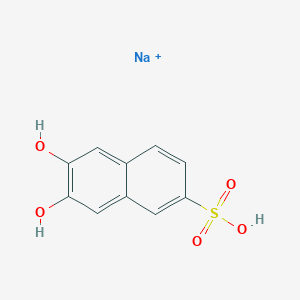
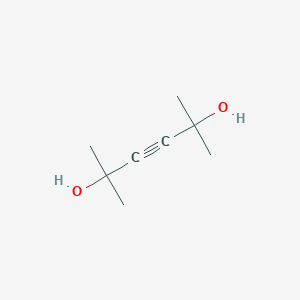
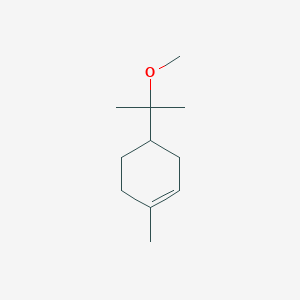


![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)
